

Propachlor and its Chloroacetanilide Herbicide Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Propachlor*

Cat. No.: *B1678252*

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Introduction

Propachlor is a pre-emergence herbicide belonging to the chloroacetanilide class, historically used for the control of annual grasses and some broadleaf weeds in various crops.^[1] While its use has been restricted in some regions due to environmental concerns, the study of **propachlor** and its structural analogs remains crucial for understanding their mechanism of action, environmental fate, and potential toxicological effects.^[1] This technical guide provides an in-depth overview of **propachlor** and related chloroacetanilide herbicides, focusing on their physicochemical properties, mechanism of action, metabolism, and the experimental methodologies used for their evaluation.

Physicochemical Properties and Environmental Fate

The environmental behavior of chloroacetanilide herbicides is largely dictated by their physicochemical properties. **Propachlor** is a light tan solid with moderate water solubility and a low octanol-water partition coefficient, suggesting it has the potential for mobility in soil.^{[2][3]} However, its persistence in the environment is generally low due to rapid microbial degradation.^{[4][5]}

Table 1: Physicochemical Properties of Propachlor

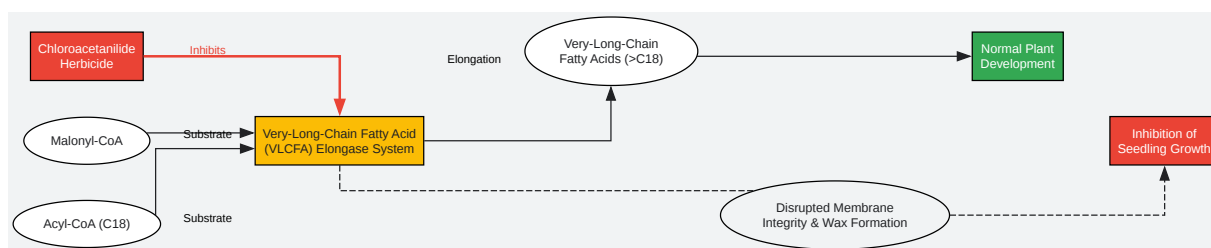
Property	Value	Reference(s)
Chemical Formula	C ₁₁ H ₁₄ ClNO	[3]
Molecular Weight	211.69 g/mol	[4]
Physical State	Light tan solid	[2]
Melting Point	77 °C	[3]
Boiling Point	110 °C at 0.03 mmHg	[3]
Vapor Pressure	2.3 x 10 ⁻⁴ mmHg at 25°C	[4]
Water Solubility	700 mg/L at 20°C	[4]
Log K _{ow} _ (Octanol-Water Partition Coefficient)	1.61 - 2.30	[3][4]
K _{oc} _ (Soil Organic Carbon-Water Partitioning Coefficient)	73 - 125 cm ³ /g	[2]

Table 2: Environmental Fate of Propachlor

Environmental Compartment	Half-life	Conditions	Reference(s)
Aerobic Soil	2 - 14 days	Laboratory and field conditions	[4]
Anaerobic Soil	< 4 days	-	[4]
Lake Water	~5 months	Aerobic, low microbial activity	[3]
Hydrolysis	Stable	pH 5, 7, and 9 over 30 days	[2]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetanilide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6][7] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By disrupting their synthesis, these herbicides inhibit early seedling growth, leading to the death of susceptible weeds.[6][8] The specific target is the elongase enzyme system, which is responsible for the elongation of fatty acid chains beyond C18.[6][7]

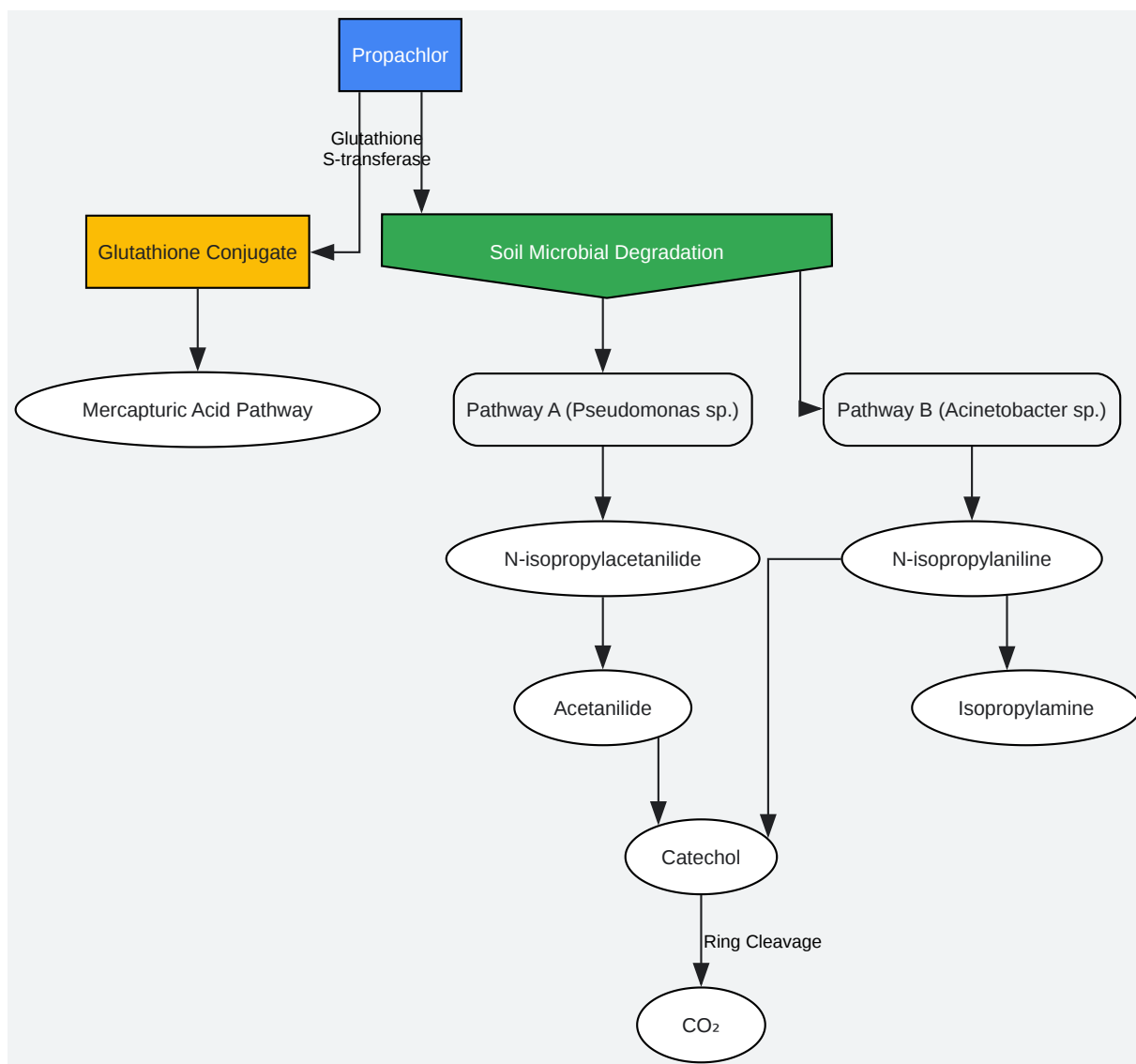


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Mechanism of action of chloroacetanilide herbicides.

Metabolism

Propachlor is metabolized in plants and soil microorganisms primarily through conjugation with glutathione (GSH).[9] This initial step is followed by further degradation, leading to the formation of various metabolites. In soil, microbial degradation is the main route of dissipation.[3][10] Two distinct degradation pathways have been identified in soil bacteria, one proceeding through N-isopropylacetanilide and the other through N-isopropylaniline.[11]



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Metabolic pathways of **propachlor** in plants and soil.

Toxicology

The toxicity of **propachlor** and its analogs varies among different organisms. Generally, they exhibit low to moderate acute toxicity to mammals.^[12] However, concerns have been raised about their potential for carcinogenicity and genotoxicity.^[6]

Table 3: Acute Toxicity of Propachlor

Organism	Test	Value (mg/kg or mg/L)	Reference(s)
Rat (oral)	LD ₅₀	930 - 1350	^[13]
Mouse (oral)	LD ₅₀	290	^[12]
Rabbit (dermal)	LD ₅₀	380	^[12]
Rainbow Trout (96h)	LC ₅₀	>0.17	^[9]
Daphnia magna (48h)	EC ₅₀	>7.8	^[9]
Green Algae (Selenastrum capricornutum) (EC ₅₀)	0.0135	^[5]	

Experimental Protocols

The evaluation of chloroacetanilide herbicides involves a range of standardized experimental protocols.

Acute Oral Toxicity Testing (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.^[3]

- **Test Animals:** Typically, three female rats per step are used.
- **Dosing:** A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step (higher or lower). The procedure continues until a confident classification of the substance's toxicity can be made.[\[3\]](#)

Aquatic Toxicity Testing (OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates.

- Test Organism: Daphnia magna (water flea), less than 24 hours old.
- Test Substance Preparation: A series of concentrations of the test substance in a suitable medium are prepared.
- Exposure: Daphnids are exposed to the test concentrations for 48 hours.
- Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated.

Soil Metabolism Studies (EPA OPPTS 835.4100)

These studies determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.[\[10\]](#)

- Soil Selection: Representative agricultural soils are chosen.
- Test Substance Application: Radiolabeled test substance is applied to the soil at a rate equivalent to the maximum field application rate.
- Incubation: Soil samples are incubated under controlled temperature, moisture, and aerobic or anaerobic conditions.
- Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like HPLC and mass spectrometry to identify and quantify the parent compound and its metabolites.

- Data Analysis: The rate of degradation (half-life) and the degradation pathway are determined.[10]

Analytical Methods for Residue Analysis (SPE-LC/MS)

A common method for the analysis of **propachlor** and its metabolites in water involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC/MS).[14]
[15]

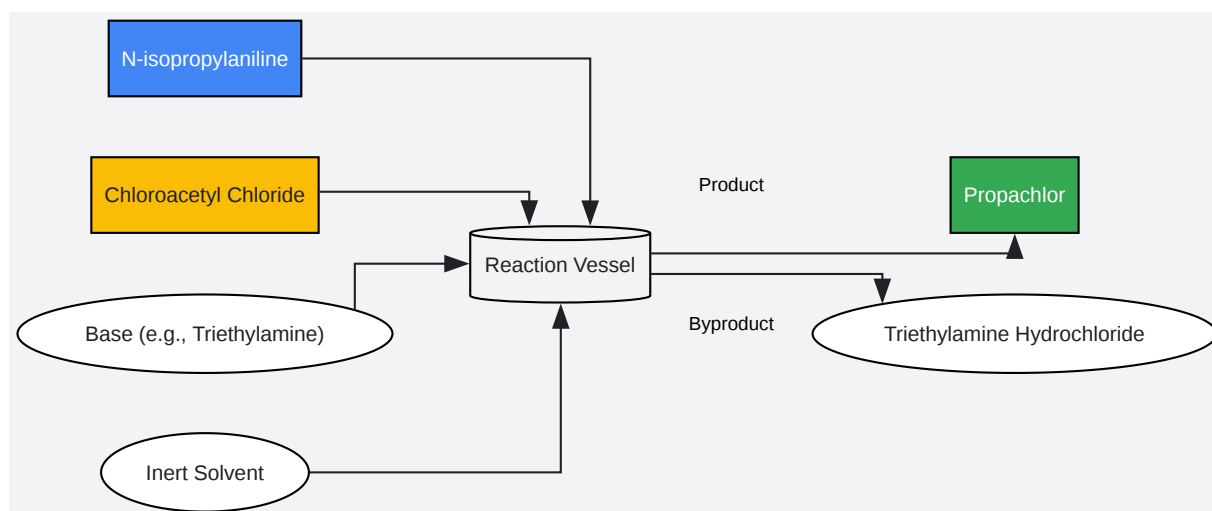


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Workflow for the analysis of **propachlor** residues in water.

Synthesis

Chloroacetanilide herbicides are typically synthesized through the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[16][17]



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General synthesis route for **propachlor**.

Conclusion

Propachlor and its chloroacetanilide analogs represent a significant class of herbicides with a well-defined mechanism of action targeting VLCFA synthesis. While effective for weed control, their potential for environmental contamination and toxicity necessitates a thorough understanding of their behavior. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals involved in the study and development of herbicides and related chemical compounds. Further research into the structure-activity relationships and the development of more environmentally benign analogs remains an important area of investigation.

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